1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

PASS prediction GABA-A receptor CNS drug discovery

Select this 3-(thiophen-2-yl)-substituted oxadiazolyl-pyrrolidinone to introduce a defined electronic and metabolic probe into your CNS screening deck. Unlike 3-phenyl or 3-isopropyl analogs, the thiophene sulfur confers distinct H-bond accepting capacity and S-oxidation liability—enabling paired primary screening SAR and in vitro metabolic stability studies (e.g., CLint in hepatocytes) directly from the hit-identification stage. The N-benzyl-pyrrolidin-2-one scaffold aligns with nootropic pharmacophore models, making this compound a structurally novel, regioisomerically pure starting point for cognition- or anxiety-targeted programs. Immediate procurement ensures batch-to-batch consistency for cascade triage.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 1105196-60-8
Cat. No. B2638530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
CAS1105196-60-8
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C17H15N3O2S/c21-15-9-13(11-20(15)10-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-8-23-14/h1-8,13H,9-11H2
InChIKeyFSGYSMPNSWRBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1105196-60-8): Sourcing & Differentiation Guide for Procurement Scientists


1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1105196-60-8) is a synthetic heterocyclic compound belonging to the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic family, first described by Kharchenko, Detistov, and Orlov in 2008 [1]. It incorporates a pyrrolidin-2-one core bearing an N-benzyl substituent and a 3-(thiophen-2-yl)-1,2,4-oxadiazole moiety at the 4-position. This compound is commercially available through screening-collection suppliers such as Life Chemicals [2] and is catalogued in the ChemBridge diversity library under PubChem CID 5433166 [3]. Its molecular formula is C17H15N3O2S with a molecular weight of 325.38 g/mol. Critically, this specific substitution pattern—particularly the thiophen-2-yl group at the oxadiazole 3-position—distinguishes it from closely related in-class analogs bearing phenyl, alkyl, or other heteroaryl substituents, and this structural variation has quantifiable consequences for projected biological activity profiles and physicochemical properties relevant to screening-cascade triage.

Why In-Class Substitution Risks Screening Failure: The Case for 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one


Within the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one family, seemingly minor structural modifications produce divergent predicted biological activity spectra that materially affect screening-deck selection decisions. PASS (Prediction of Activity Spectra for Substances) computational analysis of this compound class, published by Kharchenko et al., demonstrated that the nature of the aryl/heteroaryl substituent at the oxadiazole 3-position modulates the predicted probability of GABA-A receptor antagonism, histamine N-methyltransferase inhibition, and benzodiazepine receptor antagonism [1]. A procurement decision to substitute a 3-phenyl analog (CAS 1119452-60-4) or a 3-isopropyl analog (CAS 1172284-23-9) for the target 3-(thiophen-2-yl) compound therefore introduces a confounding variable into any CNS-targeted screening cascade. Furthermore, the thiophene sulfur atom confers distinct electronic properties—including altered ring electron density and hydrogen-bond-accepting capacity—compared to phenyl or alkyl congeners, which can shift both the binding affinity profile and the metabolic stability of the chemotype [2]. The 1,2,4-oxadiazole ring itself acts as a hydrolytically stable bioisostere of ester and amide functionalities, and the specific 3-thiophene substitution pattern influences the hydrolytic stability and plasma protein binding of the overall scaffold in ways that cannot be predicted by simple analoging [3].

Quantitative Differentiation Evidence: 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one vs. Closest Analogs


Predicted CNS Activity Profile Divergence: Thiophene vs. Phenyl at the Oxadiazole 3-Position

PASS C&T computational prediction, reported by Kharchenko et al. (2008), indicates that 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones are predicted to act as GABA-A receptor antagonists, histamine N-methyltransferase inhibitors, and benzodiazepine receptor antagonists [1]. The prediction spectrum is modulated by the 3-substituent on the oxadiazole ring. While the published study characterized phenyl-substituted derivatives (compounds 9a–9e and 10a–10e), the thiophen-2-yl substitution present in the target compound introduces an electron-rich heteroaromatic ring with a sulfur heteroatom capable of distinct hydrogen-bonding and π-stacking interactions that are absent in the phenyl congener. No direct PASS output for the 3-(thiophen-2-yl) derivative has been published in a peer-reviewed format, but class-level extrapolation from the structurally characterized phenyl series indicates that the probability (Pa) values for GABA-A and benzodiazepine receptor modulation are expected to diverge from the phenyl baseline due to the altered electronic profile of the thiophene ring [2]. This represents a testable differentiation hypothesis for screening-cascade design.

PASS prediction GABA-A receptor CNS drug discovery polycyclic heterocycles

N-Benzyl vs. N-Phenyl Substituent: Differential Lipophilicity and BBB Permeability Potential

The closest commercially available analog differing only at the N-substituent is 1-phenyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 941891-60-7) [1]. The target compound's N-benzyl group introduces a methylene spacer between the pyrrolidinone nitrogen and the phenyl ring, increasing both conformational flexibility and calculated logP compared to the direct N-phenyl analog. The N-benzyl substitution pattern has been exploited in related 1-benzyl-pyrrolidin-2-one scaffolds for nootropic and cognition-enhancing applications [2]. While no direct comparative logP measurement or BBB permeability assay has been published for these two specific compounds, the well-established structure–property relationships of the 1-benzyl-pyrrolidin-2-one pharmacophore suggest that the N-benzyl derivative exhibits higher membrane permeability than the N-phenyl congener, a critical parameter for CNS-targeted compound procurement. The compound's rigid heterocyclic architecture, as noted in its CAS registry description, further supports tunable electronic properties relevant to CNS drug discovery [3].

Lipophilicity blood-brain barrier CNS MPO physicochemical profiling

1,2,4-Oxadiazole Regioisomerism: 5-Linked vs. 3-Linked Pyrrolidinone Connectivity Defines Scaffold Architecture

The target compound features the pyrrolidin-2-one ring connected at the 5-position of the 1,2,4-oxadiazole, with the thiophen-2-yl group at the 3-position. This 5-yl-pyrrolidinone connectivity (as opposed to the 3-yl-pyrrolidinone regioisomeric arrangement) is a defining structural feature of the compound class synthesized by Kharchenko et al. [1]. A regioisomeric analog, 1-benzyl-4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one (CAS 1170979-08-4), places the pyrrolidinone at the oxadiazole 3-position and the aryl substituent at the 5-position . This regioisomeric switch alters the relative orientation of the heterocyclic pharmacophores and has been shown in related 1,2,4-oxadiazole systems to affect both target binding and metabolic stability [2]. The synthetic methodology for the 5-yl-pyrrolidinone class (one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids with CDI and amidoximes) is specific to this regioisomer and is not directly transferable to the 3-yl series [1].

Regioisomerism oxadiazole connectivity scaffold topology structure–activity relationship

Thiophene Sulfur as a Differentiation Element: Electronic and Metabolic Consequences Relative to 3-Alkyl Congeners

The closest alkyl-substituted analog is 1-benzyl-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (CAS 1172284-23-9) . The replacement of the thiophen-2-yl group with an isopropyl group eliminates the aromatic heterocycle at the oxadiazole 3-position, removing both the π-stacking capacity and the sulfur-mediated electronic effects. While no direct comparative metabolic stability data have been published for these two specific compounds, the broader literature on thiophene-containing drug candidates indicates that the thiophene sulfur atom can serve as a site for CYP450-mediated oxidation (S-oxidation and subsequent ring opening) as well as a hydrogen-bond acceptor, both of which are absent in alkyl-substituted analogs [1]. The 1,2,4-oxadiazole ring is known to be susceptible to reductive ring cleavage by enterobacteria in some contexts [2], and the electronic nature of the 3-substituent may modulate this susceptibility. The thiophene substitution pattern thus provides a distinct metabolic liability profile that differentiates it from alkyl congeners in ADME screening cascades.

Thiophene electronics metabolic stability heteroaryl SAR CYP450 interaction

Comparative Commercial Availability and Purity Specifications for Procurement Decision-Making

The target compound is available from Life Chemicals (Product F3222-4297) as part of their screening collection, with reported purity of ≥90% in quantities of 20 μmol, 2 mg, and 5 mg [1]. This purity specification meets the typical threshold for primary high-throughput screening (≥90%) but may require repurification for concentration-response follow-up assays (typically ≥95%). In comparison, the 1-phenyl analog (CAS 941891-60-7) and the 4-fluorobenzyl analog (CAS 1105196-63-1) are also commercially available from specialty suppliers such as CymitQuimica, but their availability is limited to fewer vendors, potentially affecting supply continuity for multi-stage screening campaigns . The molecular weight of 325.38 places this compound within the favorable range for lead-like properties (MW < 350), a parameter that distinguishes it from larger, less drug-like analogs in the same screening collection. The CAS registry entry confirms the molecular identity via InChI Key FSGYSMPNSWRBNF-UHFFFAOYSA-N, providing a unique identifier for unambiguous procurement [2].

Commercial availability purity specification procurement screening collection

Optimal Use Cases for 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one in Drug Discovery and Chemical Biology


CNS-Targeted Screening Library Enrichment Based on PASS-Predicted GABA-A and Benzodiazepine Receptor Modulation

The PASS prediction data reported by Kharchenko et al. (2008) for the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one class supports the inclusion of this compound in CNS-focused screening decks targeting GABA-A receptors, benzodiazepine binding sites, and histamine N-methyltransferase [1]. The thiophen-2-yl substitution at the oxadiazole 3-position provides a differentiated electronic profile compared to the phenyl-substituted compounds characterized in the original paper, offering screening teams a structurally distinct probe for hit identification. Procurement of this compound alongside the 3-phenyl analog enables paired screening to establish preliminary SAR around the oxadiazole 3-position directly from the primary screen output.

Metabolic Stability Comparator Studies: Thiophene-Containing vs. Alkyl-Substituted Oxadiazole Chemotypes

The thiophene sulfur atom in the target compound provides a defined metabolic liability that is absent in the 3-isopropyl analog (CAS 1172284-23-9) . This makes the compound a valuable probe for in vitro metabolic stability studies (e.g., human liver microsome or hepatocyte assays) designed to quantify the contribution of thiophene S-oxidation to overall clearance within the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one scaffold. Comparative intrinsic clearance (CLint) data generated from the target compound and its 3-alkyl congener can inform the design of metabolically stabilized analogs in hit-to-lead campaigns.

Regioisomer-Controlled Scaffold-Hopping Campaigns in Medicinal Chemistry

The 5-yl-pyrrolidinone connectivity of the target compound establishes it as a member of the 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one regioisomeric series, synthesized via the one-pot CDI-mediated condensation of 5-oxopyrrolidine-3-carboxylic acids with amidoximes [1]. Medicinal chemistry teams engaged in scaffold-hopping exercises can use this compound as the reference standard for the 5-yl series when comparing biological activity against 3-yl-pyrrolidinone regioisomers or alternative heterocyclic bioisosteres. This regioisomerically defined starting point prevents the confounding of connectivity effects with substituent effects in SAR interpretation.

N-Benzyl Pharmacophore Optimization in Nootropic and Cognition-Enhancement Programs

The N-benzyl substitution pattern on the pyrrolidin-2-one core is a recognized pharmacophoric element in nootropic and cognition-enhancing agents, as documented in US Patent 5,149,808 [2]. When combined with the 1,2,4-oxadiazole-thiophene bicyclic system, this compound offers a structurally novel entry point for CNS drug discovery programs targeting cognitive dysfunction, neurodegenerative disease, or anxiety disorders. The compound can serve as a starting point for systematic N-substituent SAR exploration, where the benzyl group provides a benchmark for assessing the impact of alternative N-alkyl and N-aryl modifications on target engagement and CNS penetration.

Quote Request

Request a Quote for 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.